molecular formula C11H18F3NO4 B2401811 Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate CAS No. 2322231-10-5

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate

Cat. No. B2401811
CAS RN: 2322231-10-5
M. Wt: 285.263
InChI Key: GQGGPUVZKSAODD-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate, also known as Boc-4-trifluoromethyl-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging Agent

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate: has applications in the field of medical imaging. Specifically, it serves as a precursor for the synthesis of 6-[18^F]fluoro levodopa (compound 1 ), a PET diagnostic radiotracer. PET imaging is valuable for detecting pathological loss of dopaminergic neuron terminals in the striatum. Thus, 6-[18^F]fluoro levodopa is used for diagnosing Parkinson’s disease (PD) and distinguishing between essential tremor and parkinsonian syndromes (PS), especially at the PS onset. Additionally, it aids in detecting tumors with increased intracellular transport and decarboxylation of levodopa, making it useful for diagnosing pheochromocytoma, paraganglioma, and brain tumors .

Psychiatric and Neurodegenerative Disorder Diagnoses

Beyond its role in PET imaging, Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate has potential applications in psychiatric and age-related neurodegenerative disorder diagnoses. Researchers have explored its use in identifying psychiatric conditions and age-related neurodegenerative diseases .

Organic Synthesis Intermediates

The synthesis of compound 2 involves several steps, including iodination of commercially available levodopa. As an intermediate, it provides a scalable route for nucleophilic fluorination of levodopa. This synthetic pathway contributes to the development of radiotracers for PET imaging and demonstrates its relevance in organic synthesis .

Selective Reactivity in Organic Chemistry

The tert-butyloxycarbonyl (BOC) protecting group on the amino function of compound 2 imparts selective reactivity. Researchers have investigated its chemophysical properties, making it a potential candidate for multifunctional reactions in dipeptide synthesis and other organic transformations .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGGPUVZKSAODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate

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